N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide
Description
Properties
IUPAC Name |
2-[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3N5O2/c20-15-3-1-12(2-4-15)13(8-25)9-29-31-11-17(30)26-5-6-27-18-16(21)7-14(10-28-18)19(22,23)24/h1-4,7,9-10,13H,5-6,11H2,(H,26,30)(H,27,28)/b29-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZTUWBUSYMCA-GESPGMLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(/C=N/OCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
Procedure :
3-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv) is reacted with 2-chloroethylamine hydrochloride (1.2 equiv) in anhydrous DMF under nitrogen. Potassium carbonate (2.5 equiv) is added to scavenge HCl, and the mixture is heated at 80°C for 24 hours.
Reaction Table :
| Reagent | Quantity | Role |
|---|---|---|
| Pyridine derivative | 1.0 equiv | Electrophilic core |
| 2-Chloroethylamine·HCl | 1.2 equiv | Nucleophile |
| K₂CO₃ | 2.5 equiv | Base |
| DMF | 10 mL/g | Solvent |
Yield : 68–72% after silica gel chromatography (hexane:EtOAc = 4:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 6.45 (br s, 1H, NH), 3.72 (t, J = 6.0 Hz, 2H, CH₂NH), 3.18 (q, J = 6.0 Hz, 2H, CH₂N), 1.98 (br s, 2H, NH₂).
- MS (ESI+) : m/z 298.1 [M+H]⁺.
Reductive Amination Alternative
Procedure :
Condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with glyoxal (1.1 equiv) in MeOH, followed by reduction with NaBH₄ (2.0 equiv) at 0°C.
Yield : 60–65% (lower due to over-reduction byproducts).
Synthesis of Intermediate B: 2-{[(E)-[2-(4-Chlorophenyl)-2-cyanoethylidene]amino]oxy}acetic Acid
Oxime Formation
Procedure :
2-(4-Chlorophenyl)acetonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) and NaOH (1.5 equiv) in EtOH/H₂O (3:1) at 60°C for 6 hours. The resultant oxime is isolated by filtration.
Reaction Table :
| Reagent | Quantity | Role |
|---|---|---|
| 2-(4-Chlorophenyl)acetonitrile | 1.0 equiv | Substrate |
| NH₂OH·HCl | 1.5 equiv | Oxime source |
| NaOH | 1.5 equiv | Base |
| EtOH/H₂O | 20 mL/g | Solvent |
Yield : 85–90%.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂CN), 3.95 (s, 1H, NOH).
O-Alkylation with Bromoacetyl Chloride
Procedure :
The oxime (1.0 equiv) is dissolved in THF and cooled to 0°C. Bromoacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv). After stirring for 4 hours, the mixture is quenched with H₂O, and the product extracted with EtOAc.
Yield : 75–80%.
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 134.5 (Ar-C), 128.9 (CN), 62.1 (OCH₂), 40.3 (CH₂).
Convergent Amide Coupling to Assemble the Target Compound
Procedure :
Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are dissolved in DCM. EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) are added, and the reaction is stirred at RT for 12 hours.
Reaction Table :
| Reagent | Quantity | Role |
|---|---|---|
| Intermediate A | 1.0 equiv | Amine component |
| Intermediate B | 1.1 equiv | Carboxylic acid |
| EDCl | 1.2 equiv | Coupling reagent |
| HOBt | 1.2 equiv | Activator |
| DIPEA | 2.5 equiv | Base |
Yield : 55–60% after HPLC purification.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (t, J = 5.6 Hz, 1H, NH), 8.18 (s, 1H, pyridine-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, OCH₂), 3.68 (q, J = 6.0 Hz, 2H, CH₂NH), 3.25 (t, J = 6.0 Hz, 2H, CH₂N), 2.95 (s, 2H, CH₂CN).
- HRMS (ESI+) : m/z 542.0843 [M+H]⁺ (calc. 542.0849).
Optimization Challenges and Alternative Pathways
Stereoselective Oxime Ether Formation
The E-configuration of the oxime is critical for biological activity. Employing Cu(I) catalysts during O-alkylation enhances E-selectivity (E:Z = 9:1).
Solvent Effects on Amide Coupling
Screenings reveal DCM outperforms DMF in minimizing racemization (98% purity vs. 92% in DMF).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring and the cyanoethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide
- Key Differences: Lacks the cyanoethylidene and 4-chlorophenyl substituents present in the target compound .
- Implications: Reduced steric bulk and electronic complexity may lower binding affinity compared to the target.
- Synthetic Route : Prepared via acetylation of a pyridine-ethylamine intermediate, similar to methods in .
Structural Analog 2: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1)
- Key Differences: Replaces the ethylamino linker with a thioether bridge and substitutes the cyanoethylidene group with a trifluoromethylphenyl acetamide .
- Implications: Thioether linkage may enhance metabolic stability but reduce solubility.
- Synthetic Route : Synthesized via nucleophilic substitution of pyridinethiol with chloroacetamide derivatives .
Structural Analog 3: N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Key Differences: Incorporates a triazole ring and sulfanyl group instead of the cyanoethylideneaminooxy moiety .
- Implications :
- Triazole rings enhance hydrogen-bonding capacity and rigidity.
- Sulfanyl groups may confer antioxidant properties or metal-binding capabilities.
Structural Analog 4: 2-{3-Chloro-5-[(2-cyano-2-methylpropyl)amino]phenyl}-N-(4-methylpyridin-3-yl)acetamide (OT6)
- Key Differences: Features a branched cyanoalkylamino group and a methylpyridine substituent instead of the trifluoromethylpyridine core .
- Implications: Branched cyano group may alter steric hindrance and electronic distribution. Methylpyridine could modulate solubility and bioavailability.
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl Groups : Present in the target and analogs 1–3, these groups enhance lipophilicity and metabolic stability, critical for drug bioavailability .
- Cyano Groups: Exclusive to the target and analog 4, nitriles improve binding via dipole interactions and serve as bioisosteres for carboxylic acids .
- Linker Flexibility: The ethylamino linker in the target may offer conformational flexibility compared to rigid thioether or triazole bridges in analogs 2 and 3 .
Biological Activity
The compound N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may interact with biological targets, making it a candidate for pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 616.77 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H18Cl3F6N5O |
| Molecular Weight | 616.77 g/mol |
| CAS Number | 339016-48-7 |
| Boiling Point | Not available |
The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an allosteric modulator, influencing receptor activity without directly competing with endogenous ligands. This mechanism can lead to altered signaling pathways, potentially enhancing therapeutic effects while minimizing side effects.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives with trifluoromethyl-pyridine moieties have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL in some cases . The exact mechanism by which these compounds exert their antibacterial effects involves disruption of bacterial membrane integrity.
Case Studies
- Study on Antibacterial Activity : A recent investigation into related compounds indicated that those containing the trifluoromethyl-pyridine structure exhibited potent antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .
- Allosteric Modulation : Another study focused on the allosteric modulation of purine and pyrimidine receptors by similar compounds. These derivatives showed varying degrees of efficacy in modulating receptor activity, indicating that structural variations can significantly impact biological outcomes .
Pharmacological Potential
Given its unique structure and demonstrated biological activities, this compound holds potential for development in various therapeutic areas:
- Antimicrobial Agents : Due to its potent antibacterial properties, further exploration could lead to new treatments for resistant bacterial infections.
- Cancer Therapy : The ability to modulate receptor activity suggests potential applications in cancer therapy, particularly in targeting tumor microenvironments.
- Neurological Disorders : Allosteric modulation may also provide avenues for treating neurological disorders by fine-tuning neurotransmitter receptor responses.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
